molecular formula C9H12BrNO B1604417 (s)-3-Amino-3-(3-bromophenyl)propan-1-ol CAS No. 1212869-85-6

(s)-3-Amino-3-(3-bromophenyl)propan-1-ol

Cat. No.: B1604417
CAS No.: 1212869-85-6
M. Wt: 230.1 g/mol
InChI Key: ITAZYIGUHYEVEU-VIFPVBQESA-N
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Description

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8) is a chiral amino alcohol characterized by a brominated aromatic ring and a hydroxyl-amine functionalized propane backbone. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. Key physicochemical properties include a density of 1.466 g/cm³, boiling point of 348.6°C at 760 mmHg, and a flash point of 164.6°C . The compound’s stereochemistry (S-configuration) and bromine substituent at the meta position of the phenyl ring make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates and cross-coupling reactions .

Properties

CAS No.

1212869-85-6

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1

InChI Key

ITAZYIGUHYEVEU-VIFPVBQESA-N

SMILES

C1=CC(=CC(=C1)Br)C(CCO)N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CCO)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of (S)-3-Amino-3-(3-bromophenyl)propan-1-ol and Analogues

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound 787615-13-8 -Br (meta), -NH₂, -OH 230.10 High boiling point (348.6°C), chiral synthesis intermediate .
3-Amino-3-(4-bromophenyl)propan-1-ol 787615-14-9 -Br (para) 230.10 Similar MW; para-Br may enhance electronic effects in Suzuki-Miyaura couplings .
3-Amino-3-(3-bromophenyl)propan-1-ol HCl 1379957-89-7 Hydrochloride salt 266.56 Improved solubility in polar solvents; preferred for salt-based drug formulations .
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol 1247159-59-6 -Br, -OCH₃ (ortho) 260.13 Methoxy group increases steric hindrance; potential for dual-functional reactivity .
3-Amino-3-(3-methoxyphenyl)propan-1-ol 22490-86-4 -OCH₃ (meta) 181.23 Electron-donating methoxy group alters electronic profile; used in ligand design .
3-Aminopropan-1-ol 156-87-6 No aromatic substituent 75.11 Lower boiling point (187°C); high water solubility (100 g/100 mL) .

Key Observations

Substituent Position Effects: Meta vs. Para Bromine: The meta-bromo substituent in the target compound induces steric and electronic effects distinct from the para isomer (CAS 787615-14-9). Para-substituted analogs often exhibit enhanced resonance stabilization, which can influence reactivity in cross-coupling reactions .

Salt Forms :

  • The hydrochloride derivative (CAS 1379957-89-7) shows increased polarity and solubility, making it preferable for pharmacokinetic optimization in drug development .

Simpler Analogs: 3-Aminopropan-1-ol (CAS 156-87-6) lacks the bromophenyl group, resulting in significantly lower molecular weight (75.11 vs. 230.10 g/mol) and higher water solubility. This highlights the trade-off between hydrophobicity and functional complexity .

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